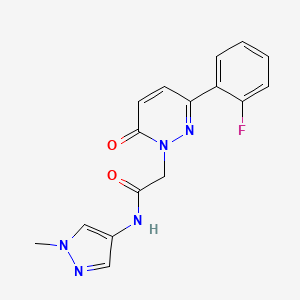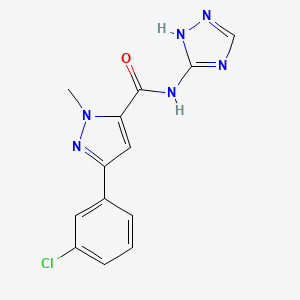![molecular formula C23H23N3O3S B12167897 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps. One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of lutidine as a base and dichloromethane as a solvent . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can then be further reacted with other reagents to form the final compound.
Analyse Chemischer Reaktionen
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its specific structure, which combines an indole moiety with a thiazole ring. Similar compounds include:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound shares the indole moiety but lacks the thiazole ring.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds have similar indole structures but different functional groups
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H23N3O3S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C23H23N3O3S/c1-28-12-11-26-10-9-19-20(7-4-8-21(19)26)25-22(27)14-17-15-30-23(24-17)16-5-3-6-18(13-16)29-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
FQVGZPCAXQVYTB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)

![Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167842.png)
![7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one](/img/structure/B12167844.png)


![(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167863.png)
![4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167871.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide](/img/structure/B12167879.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12167890.png)
